molecular formula C13H8BrN B1631002 3'-Bromo-[1,1'-biphenyl]-4-carbonitrile CAS No. 160521-46-0

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

Cat. No. B1631002
M. Wt: 258.11 g/mol
InChI Key: ZGHLPFNAHBELBC-UHFFFAOYSA-N
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Description

3-Bromo-[1,1'-biphenyl]-4-carbonitrile (3-BrBPC) is a synthetic organic compound of the biphenyl family, which has been studied for its potential applications in scientific research. It is a colorless, crystalline solid with a molecular weight of 248.05 g/mol and a melting point of 66-67°C. This compound has been found to be a useful reagent for the synthesis of various organic compounds, and has also been studied for its biochemical and physiological effects.

Scientific Research Applications

Electrochemical Immunosensor

  • Application Summary : “3’-Bromo-[1,1’-biphenyl]-4-carbonitrile” is utilized as an electrochemical immunosensor based on poly (dopamine) coated gold nanocluster for brominated flame retardants .

Synthesis and Reactions of Biphenyl Derivatives

  • Application Summary : Biphenyl compounds and their isosteres, which include “3’-Bromo-[1,1’-biphenyl]-4-carbonitrile”, have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs and natural products .
  • Methods of Application : This review investigates detailed discussions of several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions supported by their mechanistic pathways .

Organic Electroluminescent Device Materials

  • Application Summary : Biphenyl derivatives are used in the preparation of indenoindole derivatives as organic electroluminescent device materials .

Intermediates of Liquid Crystals

  • Application Summary : Biphenyl derivatives are used as intermediates in the synthesis of liquid crystals .

Organic Light-Emitting Diodes (OLEDs)

  • Application Summary : Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .

Pharmacological Activities

  • Application Summary : A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

properties

IUPAC Name

4-(3-bromophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHLPFNAHBELBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-[1,1'-biphenyl]-4-carbonitrile

CAS RN

160521-46-0
Record name 3'-Bromo[1,1'-biphenyl]-4-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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